molecular formula C29H26N2S2 B14656232 2,4,7,9-Tetraphenyl-1,6-dithia-3,8-diazaspiro[4.4]nonane CAS No. 50650-57-2

2,4,7,9-Tetraphenyl-1,6-dithia-3,8-diazaspiro[4.4]nonane

Cat. No.: B14656232
CAS No.: 50650-57-2
M. Wt: 466.7 g/mol
InChI Key: VFKVXDDEWKGSQJ-UHFFFAOYSA-N
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Description

2,4,7,9-Tetraphenyl-1,6-dithia-3,8-diazaspiro[4.4]nonane is a complex organic compound known for its unique spirocyclic structure. This compound features a spiro linkage between two heterocyclic rings, incorporating sulfur and nitrogen atoms, and is adorned with phenyl groups at specific positions. Its distinctive structure lends itself to various applications in scientific research, particularly in the fields of medicinal chemistry and material science.

Preparation Methods

The synthesis of 2,4,7,9-Tetraphenyl-1,6-dithia-3,8-diazaspiro[4.4]nonane typically involves multi-step organic reactions. One common synthetic route includes the cyclocondensation of 2-iminothiazolidin-4-one with thioglycolic acid, thiolactic acid, or thiomalic acid . These reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the formation of the desired spirocyclic structure. Industrial production methods may involve scaling up these reactions using optimized conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2,4,7,9-Tetraphenyl-1,6-dithia-3,8-diazaspiro[4.4]nonane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,4,7,9-Tetraphenyl-1,6-dithia-3,8-diazaspiro[4.4]nonane has several scientific research applications:

    Medicinal Chemistry: This compound has been studied for its potential anticonvulsant properties.

    Material Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound’s ability to interact with biological molecules, such as proteins and enzymes, makes it useful in studying biochemical pathways and mechanisms.

Mechanism of Action

The mechanism by which 2,4,7,9-Tetraphenyl-1,6-dithia-3,8-diazaspiro[4.4]nonane exerts its effects is primarily through modulation of specific molecular targets. For instance, its anticonvulsant activity is believed to involve the modulation of the benzodiazepine allosteric site in GABA-A receptors, leading to central nervous system depressant activity . This interaction helps in stabilizing neuronal activity and preventing seizures.

Comparison with Similar Compounds

2,4,7,9-Tetraphenyl-1,6-dithia-3,8-diazaspiro[4.4]nonane can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific arrangement of sulfur, nitrogen, and phenyl groups, which confer unique chemical and biological properties.

Properties

CAS No.

50650-57-2

Molecular Formula

C29H26N2S2

Molecular Weight

466.7 g/mol

IUPAC Name

2,4,7,9-tetraphenyl-1,6-dithia-3,8-diazaspiro[4.4]nonane

InChI

InChI=1S/C29H26N2S2/c1-5-13-21(14-6-1)25-29(32-27(30-25)23-17-9-3-10-18-23)26(22-15-7-2-8-16-22)31-28(33-29)24-19-11-4-12-20-24/h1-20,25-28,30-31H

InChI Key

VFKVXDDEWKGSQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3(C(NC(S3)C4=CC=CC=C4)C5=CC=CC=C5)SC(N2)C6=CC=CC=C6

Origin of Product

United States

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